2-(6-Chloropyridazin-3-yl)propan-2-ol
Overview
Description
2-(6-Chloropyridazin-3-yl)propan-2-ol is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol It is characterized by the presence of a chloropyridazine ring attached to a propanol group
Mechanism of Action
Target of Action
The primary targets of 2-(6-Chloropyridazin-3-yl)propan-2-ol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It has been suggested that it may interact with its targets through the formation of coordination bonds .
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile remain to be determined .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridazin-3-yl)propan-2-ol typically involves the reaction of 6-chloropyridazine with a suitable propanol derivative. One common method involves the use of 6-chloropyridazine-3-carboxylic acid methyl ester and methylmagnesium chloride as starting materials . The reaction proceeds under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridazin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridazine ring.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(6-chloropyridazin-3-yl)propanal, while substitution reactions could produce derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-(6-Chloropyridazin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyridazin-3-yl)ethanol: Similar structure but with an ethanol group instead of propanol.
2-(6-Chloropyridazin-3-yl)methanol: Contains a methanol group instead of propanol.
2-(6-Chloropyridazin-3-yl)butanol: Features a butanol group instead of propanol.
Uniqueness
2-(6-Chloropyridazin-3-yl)propan-2-ol is unique due to its specific combination of a chloropyridazine ring and a propanol group. This structure provides distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-4-6(8)10-9-5/h3-4,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYLFAZRGGRFKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C(C=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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